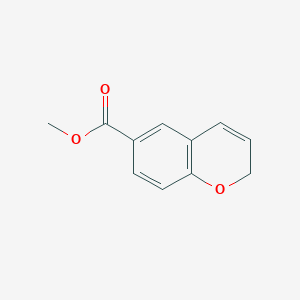

methyl 2H-chromene-6-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 2H-chromene-6-carboxylate |

InChI |

InChI=1S/C11H10O3/c1-13-11(12)9-4-5-10-8(7-9)3-2-6-14-10/h2-5,7H,6H2,1H3 |

InChI Key |

GMIUEPSXYKRZNX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OCC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2h Chromene 6 Carboxylate and Its Analogues

Catalytic Approaches to 2H-Chromene Ring Formation

The formation of the 2H-chromene ring system is a critical step in the synthesis of methyl 2H-chromene-6-carboxylate. Researchers have explored various catalytic methods to achieve this transformation efficiently and with high selectivity.

Transition Metal-Catalyzed Cyclization Strategies for Benzopyran Core Construction

Transition metal catalysis offers powerful tools for the construction of the benzopyran core of 2H-chromenes. benthamdirect.com Various metals, including palladium, cobalt, and iron, have been successfully employed to catalyze the cyclization reactions that form the heterocyclic ring. acs.orgnih.gov

One notable approach involves the cobalt(II)-catalyzed reaction of salicyl N-tosylhydrazones with terminal alkynes. acs.orgnih.gov This method proceeds through the formation of a cobalt(III)-carbene radical, which then adds to the alkyne to generate a salicyl-vinyl radical intermediate. Subsequent intramolecular hydrogen atom transfer (HAT) from the phenolic hydroxyl group leads to the formation of the 2H-chromene ring. acs.orgnih.gov This strategy has proven to be effective for a range of substrates, affording the desired 2H-chromene products in good yields. acs.orgnih.gov

Iron-catalyzed intramolecular alkyne-carbonyl metathesis has also been utilized for the synthesis of 3-substituted 2H-chromenes from alkynyl ethers of salicylaldehyde (B1680747). uva.nl Furthermore, palladium-catalyzed cyclization of 2-isoprenyl phenols represents another viable route to the 2H-chromene core. nih.gov These methods highlight the versatility of transition metals in facilitating the key bond-forming events required for benzopyran construction.

| Catalyst | Reactants | Product | Key Features |

| Cobalt(II) complexes | Salicyl N-tosylhydrazones, Terminal alkynes | 2H-Chromenes | Proceeds via a metalloradical mechanism; Tolerates various functional groups. acs.orgnih.gov |

| Iron(III) chloride | Alkynyl ethers of salicylaldehyde | 3-Substituted 2H-chromenes | Intramolecular alkyne-carbonyl metathesis. uva.nl |

| Palladium catalysts | 2-Isoprenyl phenols | 2H-Chromenes | Ring-closure reaction. nih.gov |

Organocatalytic and Metal-Free Synthetic Routes to 2H-Chromenes

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. Organocatalysis and metal-free approaches have emerged as attractive alternatives to transition metal-catalyzed reactions for the synthesis of 2H-chromenes. benthamdirect.com

L-proline has been demonstrated to be an effective organocatalyst for the one-pot, three-component reaction of salicylaldehydes, electron-deficient alkynes, and alcohols to produce highly functionalized 2H-chromenes. researchgate.net This method offers a green and efficient route to these compounds. researchgate.net Another example is the use of 4-dimethylaminopyridine (B28879) (DMAP) to mediate the annulative condensation of salicylaldehydes and acrylonitrile, yielding 3-cyano-2H-chromenes. organic-chemistry.org

Furthermore, catalyst-free, microwave-assisted synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes in ethanol (B145695) has been reported as a rapid and eco-friendly method. nih.gov These organocatalytic and metal-free strategies provide valuable additions to the synthetic chemist's toolbox for accessing the 2H-chromene scaffold.

Multicomponent Reaction (MCR) Sequences for the Construction of Chromene-6-carboxylate Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have proven to be a highly efficient strategy for the synthesis of complex molecules like chromene-6-carboxylate derivatives. jcsp.org.pkrsc.org These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate structural diversity. orientjchem.org

One-pot three-component reactions involving salicylaldehydes, active methylene (B1212753) compounds, and other suitable partners are commonly employed for the synthesis of functionalized chromenes. jcsp.org.pkorientjchem.orgresearchgate.net For instance, the reaction of salicylaldehydes, malononitrile, and dimedone in the presence of a catalyst can afford 2-amino-4H-chromene-3-carbonitrile derivatives in high yields. rsc.org The choice of catalyst can be crucial, with recent studies highlighting the efficacy of pyridine-2-carboxylic acid as a sustainable and rapid catalyst for this transformation. rsc.org

The development of novel MCRs continues to be an active area of research, providing access to a wide range of chromene derivatives with diverse substitution patterns. acs.orgresearchgate.net

Targeted Esterification and Transesterification Protocols for the C-6 Carboxylate Moiety

The introduction of the methyl ester group at the C-6 position of the 2H-chromene ring is a key step in the synthesis of the target compound. This is typically achieved through esterification of the corresponding carboxylic acid or transesterification of another ester.

The Fischer esterification is a classic and widely used method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This equilibrium-driven reaction can be pushed towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For the synthesis of this compound, the corresponding 2H-chromene-6-carboxylic acid would be treated with methanol (B129727) and a catalytic amount of a strong acid like sulfuric acid.

Alternatively, transesterification can be employed, where an existing ester is converted to another by reaction with an alcohol in the presence of an acid or base catalyst. This method can be advantageous in certain situations, depending on the availability of starting materials.

Another approach involves the SN2 reaction of a carboxylate salt with an alkyl halide. youtube.com In this case, the sodium salt of 2H-chromene-6-carboxylic acid could be reacted with methyl iodide to form the desired methyl ester.

Post-Synthetic Functionalization and Derivatization of the 2H-Chromene Core

Further diversification of the this compound structure can be achieved through post-synthetic functionalization and derivatization of the 2H-chromene core. These reactions allow for the introduction of various substituents at specific positions, enabling the synthesis of a library of analogues for structure-activity relationship studies.

Regioselective Alkylation and Acylation Reactions

The 2H-chromene ring system contains several positions that can potentially be functionalized. Regioselective reactions are therefore crucial to control the outcome of the derivatization. Transition metal-catalyzed reactions have been developed for the asymmetric functionalization of 2H-chromenes. researchgate.net For example, copper-catalyzed hydroamination and hydroallylation reactions have been used to introduce amino and allyl groups, respectively, at the C4 position of the chromene ring with high enantioselectivity. researchgate.net These methods provide access to chiral 4-substituted chromane (B1220400) derivatives, which are valuable building blocks in medicinal chemistry. researchgate.net

| Reaction | Catalyst System | Functional Group Introduced | Position of Functionalization |

| Asymmetric Hydroamination | CuH/(R)-DTBM-SEGPHOS | Amino group | C4 |

| Asymmetric Hydroallylation | CuCl/(R,R)-Ph-BPE | Allyl group | C4 |

These regioselective functionalization strategies significantly expand the chemical space accessible from the this compound core, paving the way for the discovery of new compounds with tailored properties.

Halogenation and Cross-Coupling Strategies for Peripheral Modification

The introduction of halogens onto the chromene ring system opens up a gateway for a variety of subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity of the initial halogenation is a critical step, often influenced by the existing substitution pattern on the aromatic ring.

One of the most versatile and widely used cross-coupling reactions for the functionalization of halogenated chromenes is the Sonogashira reaction . wikipedia.orgslideshare.netnumberanalytics.com This palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst, facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature with an amine base that also serves as a solvent or co-solvent. wikipedia.orgorganic-chemistry.org This method has been successfully employed in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgslideshare.net

The general mechanism of the Sonogashira reaction involves two interconnected catalytic cycles. wikipedia.orgyoutube.com The palladium(0) catalyst undergoes oxidative addition to the aryl halide, forming a palladium(II) species. numberanalytics.comyoutube.com Simultaneously, the copper(I) co-catalyst activates the terminal alkyne. slideshare.netyoutube.com Subsequent transmetalation and reductive elimination steps lead to the formation of the desired alkynylated product and regeneration of the palladium(0) catalyst. numberanalytics.comyoutube.com

For a halogenated precursor of this compound, a Sonogashira coupling could be envisioned to introduce an alkynyl substituent. The reactivity of the halogenated position would follow the general trend of I > Br > Cl. youtube.com

| Reaction | Catalyst System | Key Features | Potential Application for this compound |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base | Forms C-C bonds between terminal alkynes and aryl/vinyl halides under mild conditions. wikipedia.orgslideshare.netorganic-chemistry.org | Introduction of alkynyl groups at halogenated positions of the chromene ring. |

| Suzuki Coupling | Pd catalyst, base | Couples organoboron compounds with aryl/vinyl halides. Known for its functional group tolerance. nih.gov | Arylation or vinylation of the halogenated chromene core. |

| Heck Reaction | Pd catalyst, base | Couples alkenes with aryl/vinyl halides. nih.gov | Introduction of alkenyl substituents onto the chromene scaffold. |

Besides the Sonogashira reaction, other palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions are also instrumental in the peripheral modification of halogenated chromenes. The Suzuki coupling utilizes organoboron reagents to form new carbon-carbon bonds, while the Heck reaction introduces alkenyl groups. The choice of reaction depends on the desired final product and the specific halogenated precursor. The site-selectivity of these reactions on polyhalogenated systems can be influenced by both steric and electronic factors. nih.gov

Selective Hydroxylation and Etherification at the Chromene System

The introduction of hydroxyl and ether functionalities onto the chromene system can significantly impact the biological activity and physicochemical properties of the resulting analogues.

Selective hydroxylation of the chromene ring can be challenging. However, methods involving the use of specific oxidizing agents or enzymatic transformations can achieve this. Once a hydroxyl group is installed, it can serve as a handle for further modifications, including etherification.

Palladium-catalyzed asymmetric etherification of 2H-chromenes has been reported as a strategy to construct chiral 4-alkoxy-4H-chromenes. rsc.org This method can lead to products with high enantioselectivity. rsc.org Another approach involves the reaction of 2-ethoxy-2H-chromenes with boronic acids in the presence of a nickel catalyst, allowing for the synthesis of 2-substituted-2H-chromenes. organic-chemistry.org

Furthermore, the reaction of phenols with polyfluoroalkanes can lead to the formation of fluoroalkenyl ethers, which are versatile intermediates for further transformations, including cross-coupling reactions. nih.gov

| Reaction | Reagents/Catalyst | Outcome | Reference |

| Asymmetric Etherification | Pd-catalyst | Enantioselective formation of chiral 4-alkoxy-4H-chromenes. | rsc.org |

| Nickel-Catalyzed C-O Activation | Ni catalyst, boronic acids | Synthesis of 2-substituted-2H-chromenes from 2-ethoxy-2H-chromenes. | organic-chemistry.org |

| Fluoroalkenyl Ether Synthesis | Phenols, polyfluoroalkanes | Formation of fluoroalkenyl ethers for further functionalization. | nih.gov |

Green Chemistry Principles and Sustainable Approaches in 2H-Chromene Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 2H-chromenes to develop more environmentally benign and sustainable processes. benthamdirect.comresearchgate.net This involves the use of greener catalysts, alternative solvents, and energy-efficient reaction conditions. benthamdirect.comresearchgate.net

One notable approach is ecocatalysis , which utilizes biomass from phytoextraction processes as a source of metallic elements for chemical synthesis. nih.govresearchgate.net This method has been successfully applied to the synthesis of 2H-chromenes, offering good to excellent yields. nih.govresearchgate.net

The use of water or water-ethanol mixtures as solvents has been explored to reduce the reliance on volatile organic compounds. nih.gov For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved in a water-EtOH mixture using pyridine-2-carboxylic acid as a recyclable catalyst, resulting in high yields and short reaction times. nih.gov

Microwave-assisted synthesis has also emerged as a green technique, often leading to rapid reactions and higher yields. researchgate.netfrontiersin.org Catalyst-free microwave-assisted synthesis of substituted 2H-chromenes has been reported to be a rapid and eco-friendly method. frontiersin.org

| Green Chemistry Approach | Key Features | Example Application |

| Ecocatalysis | Utilizes metals from phytoremediation biomass as catalysts. nih.govresearchgate.net | Synthesis of 2H-chromenes with high yields. nih.govresearchgate.net |

| Green Solvents | Employs water or water-alcohol mixtures to reduce organic solvent use. nih.gov | Synthesis of 2-amino-4H-chromene-3-carbonitriles in water-EtOH. nih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions. researchgate.netfrontiersin.org | Rapid and catalyst-free synthesis of substituted 2H-chromenes. frontiersin.org |

| One-Pot Multicomponent Reactions | Combines multiple reaction steps into a single operation. benthamdirect.comnih.gov | Efficient synthesis of chromene derivatives with high atom economy. benthamdirect.com |

Mechanistic Investigations and Chemical Reactivity of Methyl 2h Chromene 6 Carboxylate

Electrophilic and Nucleophilic Substitution Pathways on the Chromene Aromatic Ring

The aromatic A ring of the chromene core, being a substituted benzene (B151609) ring, is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the combined electronic effects of the ether oxygen of the pyran ring and the methyl carboxylate group at the 6-position. The ether oxygen is an activating group, donating electron density to the aromatic ring, particularly at the ortho and para positions relative to it (positions 5 and 7). Conversely, the methyl carboxylate group is a deactivating group, withdrawing electron density from the ring, and is a meta-director.

Given these opposing effects, predicting the precise regioselectivity of electrophilic substitution can be complex. However, in many cases, the activating effect of the ether oxygen is dominant. For instance, in reactions like nitration or halogenation, substitution is generally expected to occur at the positions most activated by the oxygen atom and least deactivated by the carboxylate group. For methyl 2H-chromene-6-carboxylate, the most likely positions for electrophilic attack are C5 and C7. The presence of the deactivating carboxylate group at C6 makes direct substitution at the adjacent C5 and C7 positions less favorable than in an unsubstituted 2H-chromene.

Nucleophilic aromatic substitution, on the other hand, typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. For this compound, this type of reaction is generally less common unless further activating substituents are present.

Oxidation and Reduction Chemistry of the 2H-Chromene Heterocyclic System

The heterocyclic pyran ring of the 2H-chromene system is susceptible to both oxidation and reduction reactions. Oxidation can lead to a variety of products, depending on the oxidant and reaction conditions. For instance, oxidation may target the allylic C-H bonds of the pyran ring or could lead to the formation of a chromone (B188151) (4H-chromen-4-one) or a coumarin (B35378) (2H-chromen-2-one) derivative, although the latter would require more extensive rearrangement. The biotransformation of catechin, a related chromene derivative, can occur via oxidation to a dihydroxyflavan derivative. wikipedia.org

Reduction of the 2H-chromene double bond can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), to yield the corresponding chromane (B1220400) derivative, methyl 3,4-dihydro-2H-chromene-6-carboxylate. The reduction of chromones with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) has been reported to produce 2H-chromenes in high yields. caribjscitech.com

Pericyclic Reactions and Rearrangements Involving the Chromene Core

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. libretexts.orglibretexts.org The 2H-chromene core can participate in several types of pericyclic reactions, including cycloadditions and sigmatropic rearrangements.

Diels-Alder Reaction : The double bond within the pyran ring of a 2H-chromene can act as a dienophile in Diels-Alder reactions, a [4+2] cycloaddition, with a suitable diene. wikipedia.orgmasterorganicchemistry.comyoutube.com The reactivity of the dienophile can be influenced by the substituents on the chromene ring. The reverse reaction, a retro-Diels-Alder reaction, can also occur under certain conditions, typically at high temperatures. wikipedia.org For example, some chromene derivatives have been observed to undergo retro-Diels-Alder reactions. wikipedia.org

Claisen Rearrangement : A notable sigmatropic rearrangement is the Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic shift. wikipedia.orgorganic-chemistry.orgbyjus.com While this compound itself does not have the requisite allyl vinyl ether moiety for a classical Claisen rearrangement, derivatives can be synthesized to undergo this transformation. For instance, an allyl ether of a phenolic precursor to the chromene could undergo a Claisen rearrangement to introduce an allyl group onto the aromatic ring, which could then be further elaborated.

Iron-Catalyzed Rearrangements : Research has shown that 2H-chromenes can undergo iron(III)-catalyzed tandem rearrangement/hetero-Diels-Alder reactions. nih.gov These reactions can lead to the formation of complex tetrahydrochromeno heterocycles through a proposed hydride shift and an ortho-quinone methide cycloaddition pathway. nih.gov

Transformations of the Carboxylate Group: Hydrolysis, Amidation, and Hydrazide Formation

The methyl carboxylate group at the 6-position is a versatile functional handle that can be readily transformed into other functionalities.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 2H-chromene-6-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is typically followed by an acidic workup to protonate the resulting carboxylate salt.

Amidation : The methyl ester can be converted to an amide by reaction with an amine. This transformation can be carried out directly, often at elevated temperatures, or by first converting the ester to the more reactive acyl chloride or by using coupling agents. A general and efficient method for the direct amidation of carboxylate salts (which can be formed from the ester) with amines involves the use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.govorganic-chemistry.org This method is particularly useful for sensitive substrates. nih.govorganic-chemistry.org

Hydrazide Formation : Reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is expected to yield the corresponding hydrazide, 2H-chromene-6-carbohydrazide. This reaction is analogous to the well-documented formation of carbohydrazides from coumarin-3-carboxylates. mdpi.comderpharmachemica.com These hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail, yielding not only the expected hydrazide but also byproducts like salicylaldehyde (B1680747) azine, depending on the reaction conditions. mdpi.com

Below is a table summarizing the synthesis of various N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides from the corresponding hydrazide, illustrating the utility of this functional group transformation.

| Entry | Arylidene Substituent | Product | Yield (%) | Melting Point (°C) |

| 1 | 4-Methoxybenzylidene | N'-(4-Methoxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 90 | 265-267 |

| 2 | 2-Hydroxybenzylidene | N'-(2-Hydroxybenzylidene)-2-oxo-2H-chromene-3-carbohydrazide | 88 | 298-300 |

| 3 | Thiophen-2-ylmethylene | 2-Oxo-N'-(thiophen-2-ylmethylene)-2H-chromene-3-carbohydrazide | 80 | 282-284 |

Data derived from the synthesis of related coumarin derivatives. mdpi.com

Chemo- and Regioselectivity in Complex Reaction Systems

In molecules with multiple reactive sites like this compound, achieving chemo- and regioselectivity is a key challenge in synthesis.

Chemoselectivity : This refers to the preferential reaction of one functional group over another. For example, in a reduction reaction, it might be desirable to reduce the double bond of the pyran ring without affecting the carboxylate group, or vice versa. The choice of reagent is crucial. For instance, catalytic hydrogenation might reduce the double bond, while a milder reducing agent might selectively reduce the ester to an alcohol. In oxidation reactions, chemoselectivity between the pyran ring and the aromatic ring would also be a consideration. youtube.com

Regioselectivity : This relates to the position at which a reaction occurs. As discussed in section 3.1, electrophilic substitution on the aromatic ring presents a regiochemical challenge due to the competing directing effects of the ether oxygen and the carboxylate group. Similarly, functionalization of the pyran ring can also lead to regioisomers. The regioselectivity of reactions like the Diels-Alder can be influenced by the electronic nature of the substituents on both the diene and the dienophile. youtube.com For instance, in a normal demand Diels-Alder reaction, an electron-withdrawing group on the dienophile, such as the ester group in a related chromene, can direct the regiochemical outcome. wikipedia.orgmasterorganicchemistry.com

The development of catalytic systems often plays a pivotal role in controlling both chemo- and regioselectivity. For example, transition metal catalysts have been employed for the site-selective C-H functionalization of chromone and coumarin scaffolds, providing a powerful tool for their elaboration. researchgate.net

Computational and Theoretical Investigations of Methyl 2h Chromene 6 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

No published data is available for the FMO analysis, ESP mapping, or vibrational frequency analysis of methyl 2H-chromene-6-carboxylate.

Conformational Analysis and Tautomeric Studies

Specific conformational analyses or tautomeric studies for this compound have not been found in the surveyed literature.

Reaction Mechanism Elucidation via Computational Modeling

While the synthesis of the compound has been reported, computational modeling to elucidate the reaction mechanism in detail is not available.

Solvent Effects on Molecular Properties and Chemical Reactivity using Continuum and Explicit Models

There are no studies detailing the effects of different solvents on the molecular properties and chemical reactivity of this compound through computational models.

Further research employing computational chemistry methods is required to elucidate the specific properties of this compound as outlined. Such studies would be valuable for understanding its reactivity and potential applications.

Non-Covalent Interaction Analysis in Supramolecular Assemblies

The study of non-covalent interactions is crucial for understanding the crystal packing and, consequently, the physical and chemical properties of molecular solids. In the case of this compound, computational methods provide invaluable insights into the intricate network of weak interactions that govern its supramolecular assembly. Techniques such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in dissecting and quantifying these interactions.

Analysis of closely related chromene derivatives using these methods reveals the predominant role of hydrogen bonds and π-π stacking interactions in their crystal structures. For instance, in derivatives of 2-oxo-2H-chromene, weak C-H···O hydrogen bonds and π-π stacking are consistently identified as key contributors to the supramolecular architecture. nih.govnih.goviucr.org These interactions dictate the packing of molecules, influencing properties such as melting point and solubility.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of regions involved in close contacts with neighboring molecules. The analysis generates two-dimensional fingerprint plots that summarize the types and relative importance of different non-covalent interactions. For chromene derivatives, these plots typically highlight significant contributions from H···O and C···C contacts, corresponding to hydrogen bonds and π-π stacking, respectively. nih.goviucr.org

The Quantum Theory of Atoms in Molecules (QTAIM) offers a more profound understanding of chemical bonding and non-covalent interactions by analyzing the topology of the electron density. amercrystalassn.orgwikipedia.org QTAIM defines atoms as spatial regions and characterizes the interactions between them through the analysis of critical points in the electron density. This approach allows for the unambiguous identification and classification of bond paths, including those corresponding to weak non-covalent interactions.

While specific experimental crystallographic data for this compound is not available in the provided search results, the analysis of similar structures provides a robust framework for predicting its behavior. For example, studies on various carboxylate derivatives of 2-oxo-2H-chromene have detailed the nature of intermolecular C-H···O hydrogen bonds and their role in forming specific structural motifs. researchgate.net

A theoretical investigation into the supramolecular assembly of this compound would likely reveal a complex interplay of the following non-covalent interactions:

C-H···O Hydrogen Bonds: The presence of the ester group and aromatic C-H bonds suggests the formation of weak hydrogen bonds. The carbonyl oxygen of the ester is a potential hydrogen bond acceptor, while the aromatic and methyl protons can act as donors. These interactions are expected to play a significant role in linking molecules into chains or more complex networks.

π-π Stacking: The aromatic chromene ring system is prone to π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π systems, are a major driving force in the packing of aromatic molecules, leading to the formation of columnar or herringbone structures.

The following interactive data table summarizes the types of non-covalent interactions commonly observed in related chromene derivatives, which are anticipated to be present in the supramolecular assemblies of this compound.

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Distance (Å) | Significance in Supramolecular Assembly |

| C-H···O Hydrogen Bond | Aromatic C-H, Methyl C-H | Carbonyl Oxygen (ester) | 2.2 - 2.8 | Formation of chains and sheets |

| π-π Stacking | Chromene Ring | Chromene Ring | 3.3 - 3.8 | Stabilizes crystal packing through parallel or offset stacking |

| C-H···π Interactions | Aromatic C-H, Methyl C-H | Chromene Ring π-system | 2.5 - 3.0 | Contributes to the overall packing efficiency |

| van der Waals Forces | All atoms | All atoms | > 3.0 | Ubiquitous, contributes to overall cohesion |

It is important to note that the specific geometry and energy of these interactions in this compound would require dedicated computational studies, such as Density Functional Theory (DFT) calculations coupled with Hirshfeld surface analysis and QTAIM. Such investigations would provide a detailed and quantitative picture of the supramolecular landscape of this compound.

Applications in Advanced Organic Synthesis and Material Science

Methyl 2H-Chromene-6-carboxylate as a Key Synthetic Building Block for Architecturally Complex Molecules

The 2H-chromene framework is a prominent structural motif found in a wide array of natural products and biologically active compounds. msu.edursc.org Consequently, the development of synthetic methodologies to access and functionalize this scaffold is of significant interest in organic synthesis. rsc.orgresearchgate.net this compound, with its reactive ester functionality, serves as a versatile precursor for the construction of more intricate molecular architectures. The ester group can be readily transformed into other functional groups, such as amides, carboxylic acids, or can participate in reduction and coupling reactions, thus providing a handle for further molecular elaboration.

The synthesis of various functionalized 2H-chromenes has been achieved through several catalytic methods, including those employing transition metals and organocatalysts. msu.edu These strategies often allow for the introduction of diverse substituents onto the chromene ring system, leading to a library of compounds with potential applications in medicinal chemistry and materials science. frontiersin.orgnih.gov For instance, the presence of a carboxylate group on the chromene scaffold has been shown to be compatible with various reaction conditions, enabling its incorporation into more complex structures. msu.edu

The strategic placement of the methyl carboxylate group at the C-6 position of the 2H-chromene ring offers opportunities for regioselective modifications. This is particularly important in the synthesis of natural product analogues and other complex target molecules where precise control over the substitution pattern is crucial. frontiersin.org The chromene scaffold itself is considered a "privileged scaffold" in medicinal chemistry, meaning its presence in a molecule increases the likelihood of biological activity. researchgate.net Therefore, this compound represents a valuable starting material for the discovery of new therapeutic agents. nih.govnih.gov

Design and Synthesis of Advanced Organic Materials Featuring the Chromene Scaffold

The chromene scaffold is not only important in the realm of biologically active molecules but also holds significant promise in the field of materials science. rsc.org The extended π-system and the inherent rigidity of the fused ring structure impart desirable photophysical and electronic properties to chromene-containing materials. msu.edu The incorporation of a chromene unit into a polymer backbone or as a pendant group can significantly influence the material's properties, such as its thermal stability, conductivity, and optical characteristics.

Derivatives of 2H-chromene have been investigated for their use in photochromic materials. msu.eduacs.org Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, leading to a change in color. This property is highly sought after for applications in optical data storage, smart windows, and molecular switches. The specific substitution pattern on the chromene ring, including the presence and position of a carboxylate group, can be tuned to modulate the photochromic behavior of the resulting material.

Furthermore, the chromene framework can be integrated into more complex dye molecules. The electronic nature of the substituents on the aromatic ring of the chromene influences the absorption and emission properties of the dye. The methyl carboxylate group, being an electron-withdrawing group, can be strategically employed to fine-tune the electronic structure and, consequently, the color and fluorescence of the resulting material.

Role in Ligand Development for Catalysis and Supramolecular Chemistry

The development of novel ligands is crucial for advancing the field of catalysis, as the ligand plays a key role in determining the activity, selectivity, and stability of a metal catalyst. Oxygen-containing heterocyclic compounds, such as chromenes, possess lone pairs of electrons on the oxygen atom that can coordinate to a metal center. This coordination ability makes the chromene scaffold a potential candidate for incorporation into ligand structures. While specific examples of this compound being used as a ligand are not extensively documented, the general principle of using such scaffolds in ligand design is plausible. The carboxylate group could also act as a coordinating site, potentially leading to bidentate or even polydentate ligands upon further functionalization.

In the realm of supramolecular chemistry, the chromene scaffold can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are the driving forces for the self-assembly of molecules into well-defined, higher-order structures. The ability to form such ordered assemblies is essential for the development of functional materials with applications in areas like molecular recognition, sensing, and drug delivery. The presence of a methyl carboxylate group can provide an additional site for hydrogen bonding, thereby influencing the self-assembly process and the morphology of the resulting supramolecular structures.

Utilization in the Development of New Organic Reagents and Scaffolds

The inherent reactivity of the 2H-chromene ring system, coupled with the versatility of the methyl carboxylate group, makes this compound a valuable platform for the development of new organic reagents and scaffolds. The double bond in the pyran ring can undergo a variety of chemical transformations, such as addition reactions, cycloadditions, and ring-opening reactions, leading to a diverse range of new molecular frameworks.

For example, the chromene scaffold can be used as a starting point for the synthesis of other heterocyclic systems. By strategically breaking and forming bonds within the chromene nucleus, chemists can access novel ring systems that may exhibit unique chemical and biological properties. The methyl carboxylate group can serve as a directing group or a reactive handle in these transformations, enabling the synthesis of highly functionalized and complex molecules.

The development of efficient synthetic routes to functionalized chromenes is an active area of research. researchgate.netoiccpress.comacs.org These efforts not only provide access to new compounds for biological screening and materials science applications but also contribute to the toolbox of synthetic organic chemists by introducing new reagents and building blocks with unique reactivity profiles.

Emerging Applications in Photoactive Materials and Optoelectronics

One of the most promising areas of application for chromene derivatives is in the field of photoactive materials and optoelectronics. msu.eduacs.org The inherent fluorescence of many chromene-based compounds makes them attractive candidates for use as fluorescent probes, sensors, and imaging agents. The absorption and emission wavelengths, as well as the quantum yield of fluorescence, can be finely tuned by modifying the substitution pattern on the chromene scaffold.

For instance, the introduction of specific functional groups can lead to compounds that exhibit aggregation-induced emission (AIE), a phenomenon where the fluorescence is enhanced in the aggregated state. This property is highly desirable for applications in bio-imaging, as it can lead to high-contrast imaging with low background noise.

In the field of optoelectronics, organic materials with tailored electronic properties are in high demand for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The chromene scaffold, with its tunable electronic structure, can be incorporated into organic semiconductors to modulate their charge transport properties and energy levels. The methyl carboxylate group can influence the electron affinity and ionization potential of the molecule, which are critical parameters for the performance of optoelectronic devices. While still an emerging area, the unique combination of photophysical and electronic properties of chromene derivatives suggests a bright future for these compounds in the development of next-generation photoactive materials and optoelectronic devices.

Data Tables

Table 1: Synthetic Methodologies for 2H-Chromene Derivatives

| Catalyst/Reagent | Reaction Type | Key Features |

| Potassium carbonate | Cyclization | Simple base-catalyzed reaction of salicylaldehydes and allenic ketones/esters. msu.edu |

| Iron(III) chloride | Intramolecular Alkyne-Carbonyl Metathesis | Mild, atom-economical, and environmentally friendly. acs.org |

| Visible light/Photocatalyst | Photoredox Catalysis | Green and sustainable approach for the synthesis and functionalization of chromenes. researchgate.net |

| Cesium carbonate | Formal [4+2] Annulation | Domino reaction of 2'-hydroxychalcones with allenoates. acs.org |

| Microwave irradiation | Condensation | Rapid reaction rates and high yields. vjs.ac.vn |

Table 2: Applications of Chromene Derivatives

| Application Area | Specific Use | Reference |

| Medicinal Chemistry | Anticancer, antimicrobial, anti-inflammatory agents | frontiersin.orgnih.govnih.gov |

| Materials Science | Photochromic materials, Dyes | msu.eduacs.org |

| Catalysis | Potential ligand scaffold | General principle |

| Supramolecular Chemistry | Building block for self-assembly | General principle |

| Optoelectronics | Fluorescent probes, Organic semiconductors | msu.edu |

An in-depth structural analysis of the chemical compound methyl 2-oxo-2H-chromene-6-carboxylate, a derivative of coumarin (B35378), necessitates the use of advanced spectroscopic and chromatographic methodologies. These techniques are crucial for the unambiguous confirmation of its molecular structure, including stereochemical and regiochemical details, as well as for understanding its electronic and vibrational properties. Although comprehensive data for this specific molecule is not widely published, the following sections detail the established analytical approaches used for characterizing coumarin derivatives, providing a framework for the structural elucidation of methyl 2-oxo-2H-chromene-6-carboxylate.

Future Research Directions and Unexplored Avenues in Methyl 2h Chromene 6 Carboxylate Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways

The development of synthetic methods that are both efficient and environmentally benign is a cornerstone of modern organic chemistry. For methyl 2H-chromene-6-carboxylate, future research should prioritize the discovery of new catalytic systems and reaction conditions that maximize atom economy. thieme-connect.combenthamdirect.com

Current synthetic strategies for chromene derivatives often involve multi-step sequences, which can be time-consuming and generate significant waste. researchgate.net Researchers are increasingly focusing on one-pot multicomponent reactions (MCRs) that allow for the construction of complex molecules from simple starting materials in a single step, thereby enhancing efficiency and reducing environmental impact. researchgate.net The use of environmentally friendly solvents, recyclable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation are key areas for exploration. researchgate.net

| Catalyst Type | Advantages | Potential for this compound Synthesis |

| Nanocatalysts | High surface area, high reactivity, recyclability. benthamdirect.com | Could offer improved yields and selectivity in cyclization reactions. |

| Photocatalysts | Utilizes light as a green energy source. researchgate.net | Enables novel, mild reaction pathways for chromene ring formation. |

| Organocatalysts | Metal-free, often less toxic, and readily available. researchgate.net | Provides an alternative to metal-based catalysts, reducing heavy metal contamination. |

Future efforts could focus on developing novel nanocatalysts or photocatalytic systems specifically tailored for the synthesis of this compound, potentially leading to higher yields and simpler purification processes. benthamdirect.comrsc.org

Exploration of Novel Reactivity Patterns and Undiscovered Chemical Transformations

The inherent reactivity of the 2H-chromene ring system, with its electron-rich double bond and oxygen heteroatom, presents a rich playground for discovering new chemical transformations. While the basic reactivity is understood, there are numerous underexplored areas.

Future investigations could delve into:

Asymmetric Catalysis: The development of enantioselective transformations to access chiral chromene derivatives is a significant challenge and a highly rewarding research area. This would be particularly valuable for applications in medicinal chemistry, where stereochemistry often dictates biological activity.

C-H Functionalization: Direct functionalization of the C-H bonds on the chromene core would provide a more efficient route to a diverse range of derivatives without the need for pre-functionalized starting materials.

Ring-Opening and Rearrangement Reactions: Exploring novel ring-opening and rearrangement reactions could lead to the synthesis of entirely new heterocyclic scaffolds, expanding the chemical space accessible from this compound.

A deeper understanding of the metallo-radical mechanisms that can be involved in chromene synthesis could also open doors to new reaction pathways. msu.edu

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Chromene Systems

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of reaction outcomes, the design of novel molecules, and the optimization of synthetic routes. rsc.orgnih.govresearch.google For this compound, these computational tools offer immense potential.

| Application of ML/AI | Potential Impact on Chromene Chemistry |

| Reaction Prediction | Algorithms can be trained on existing chromene synthesis data to predict the feasibility and outcome of new reactions, saving time and resources. nih.govarxiv.org |

| Retrosynthesis Planning | AI-powered tools can propose novel and efficient synthetic routes to this compound and its derivatives. rsc.orgyoutube.com |

| Property Prediction | ML models can predict the physicochemical and biological properties of new chromene derivatives, guiding the design of molecules with desired characteristics. mit.edunih.gov |

By building robust datasets of chromene reactions and properties, researchers can develop predictive models to accelerate the discovery of new derivatives with tailored functionalities. nih.gov This integration of computational and experimental chemistry holds the key to a more efficient and targeted approach to research in this area. research.google

Investigation of Supramolecular Interactions and Self-Assembly Properties

Supramolecular chemistry, the study of non-covalent interactions between molecules, is a rapidly growing field with applications in materials science, nanotechnology, and biology. youtube.com The planar structure and potential for hydrogen bonding and π-π stacking make chromene derivatives like this compound interesting candidates for the construction of self-assembling systems. researchgate.net

Future research in this area could explore:

Crystal Engineering: Understanding and controlling the packing of this compound in the solid state can lead to the design of materials with specific optical or electronic properties. nih.gov

Host-Guest Chemistry: The chromene scaffold could be incorporated into larger host molecules designed to bind specific guest molecules, leading to applications in sensing and separation. youtube.com

Self-Assembled Materials: The design of chromene derivatives that self-assemble into well-defined nanostructures, such as nanotubes or vesicles, could lead to the development of novel drug delivery systems or functional materials. tum.dedovepress.com

The study of how different substituents on the chromene ring influence these non-covalent interactions will be crucial for the rational design of such supramolecular systems. eurekalert.org

Role in Emerging Fields of Chemical Science Beyond Traditional Synthetic Targets

The unique photophysical and biological properties of the chromene nucleus suggest that this compound and its derivatives could play a significant role in emerging areas of chemical science. rsc.orgnih.gov

| Emerging Field | Potential Application of this compound Derivatives |

| Chemical Biology | As probes to study biological processes, or as inhibitors of specific enzymes. nih.govnih.gov |

| Materials Science | In the development of organic light-emitting diodes (OLEDs), sensors, or photochromic materials. rsc.org |

| Medicinal Chemistry | As scaffolds for the development of new therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties. eurekaselect.comnih.gov |

For instance, the development of chromene-based fluorescent probes could enable the visualization of specific biomolecules or cellular events. In materials science, the incorporation of the this compound unit into polymers could lead to new materials with interesting optical or electronic properties. The continued exploration of the biological activities of chromene derivatives is also likely to uncover new therapeutic applications. researchgate.netnih.gov

Q & A

What are the key synthetic routes for methyl 2H-chromene-6-carboxylate, and what experimental conditions optimize yield?

Basic Research Focus

The synthesis of this compound typically involves cyclocondensation or substitution reactions. For example, analogous chromene derivatives are synthesized via refluxing precursors like 4-hydroxy-2-oxo-2H-chromene with ammonium acetate at 130°C, followed by purification via silica gel column chromatography using n-hexane/ethyl acetate mixtures . Optimization includes controlling reaction time (2–4 hours) and stoichiometric ratios (e.g., 1:1.1 molar ratios for reactants). Yield improvements often require inert atmospheres and careful temperature monitoring to avoid side reactions.

How can hydrogen bonding patterns in this compound crystals inform intermolecular interactions in drug design?

Advanced Research Focus

Hydrogen bonding networks in chromene derivatives are critical for understanding crystal packing and stability. Graph set analysis (as described by Etter’s formalism) can categorize interactions like D(2) chains or R₂²(8) rings, which influence solubility and bioavailability . For this compound, crystallographic data (e.g., from SHELX-refined structures) should be analyzed for C=O⋯H–O or π-π stacking interactions, which correlate with molecular aggregation . Advanced studies combine X-ray diffraction with computational tools (e.g., Mercury CSD) to predict interaction motifs.

What methodologies resolve contradictions in reported biological activity data for this compound analogues?

Advanced Research Focus

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from structural variations or assay conditions. A systematic approach includes:

- Structural validation : Confirm compound purity via HPLC and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons).

- Dose-response standardization : Use uniform molar concentrations across assays.

- Meta-analysis : Apply statistical models (e.g., random-effects models) to aggregate data from heterogeneous studies, as outlined in COSMOS-E guidelines for observational data .

For example, SAR studies on ethyl 2-amino-4H-chromene-3-carboxylates highlight how substituents at the 6-position (e.g., dimethoxyphenyl groups) modulate cytotoxicity, providing a framework for reconciling conflicting results .

How do crystallographic refinement protocols (e.g., SHELXL) address challenges in resolving disorder in this compound structures?

Advanced Research Focus

Disordered regions in chromene crystals (e.g., rotating methoxy groups) complicate refinement. SHELXL’s constraints (e.g., ISOR, SIMU) and Fourier map analysis can model disorder by partitioning electron density into discrete sites . For this compound, high-resolution data (≤0.8 Å) and TWIN/BASF commands are critical for handling twinning or pseudo-symmetry. Validation tools like R₁, wR₂, and GooF should meet IUCr thresholds (R₁ < 5% for high quality).

What strategies enhance the stability of this compound in aqueous media for pharmacological assays?

Basic Research Focus

Chromene derivatives often exhibit limited aqueous stability due to hydrolytic cleavage of the ester group. Methodological solutions include:

- pH buffering : Maintain pH 6.5–7.5 to slow ester hydrolysis.

- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to balance solubility and stability.

- Encapsulation : Nanoformulation with PLGA or liposomes improves half-life, as demonstrated in studies on analogous chromenes .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. For this compound, the C3 position (adjacent to the carbonyl) is typically electrophilic. Transition state simulations (using Gaussian or ORCA) further validate reaction pathways, such as ring-opening under basic conditions. Experimental validation via LC-MS or in-situ IR spectroscopy tracks intermediate formation .

What analytical techniques are essential for characterizing degradation products of this compound?

Basic Research Focus

Degradation studies require:

- LC-HRMS : Identifies hydrolytic (e.g., carboxylic acid derivatives) or oxidative products (e.g., quinones).

- TGA/DSC : Assesses thermal degradation thresholds.

- NMR kinetics : Monitors real-time decomposition in deuterated solvents.

For example, 2-oxo-2H-chromene-6-carboxylic acid is a common hydrolytic byproduct, detectable via δ 10.2 ppm (COOH) in ¹H-NMR .

How do substituents at the 4-position of the chromene ring influence spectroscopic properties?

Advanced Research Focus

Substituents (e.g., methyl vs. ethyl groups) alter electronic transitions, shifting UV-Vis λmax. TD-DFT calculations correlate these shifts with conjugation length. For this compound, a bathochromic shift (~10 nm) is observed with electron-donating groups at C4. Fluorescence quenching studies further elucidate substituent effects on quantum yield, relevant for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.